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Compound of Interest

Compound Name:
Methyl 3,5-dichloro-4-

methoxybenzoate

Cat. No.: B1294749 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
3,5-dichloro-4-methoxybenzoate (CAS No. 24295-27-0; Molecular Formula: C₉H₈Cl₂O₃;

Molecular Weight: 235.06 g/mol ).[1] Due to the limited availability of public experimental

spectra, this document presents predicted data based on established principles of nuclear

magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry

(MS), alongside detailed, generalized experimental protocols.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Methyl 3,5-dichloro-4-
methoxybenzoate. These predictions are based on the analysis of its chemical structure and

comparison with data for analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~7.95 s 2H H-2, H-6 (Aromatic)

~3.95 s 3H -OCH₃ (Methoxy)

~3.90 s 3H -COOCH₃ (Ester)
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Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The aromatic

protons (H-2 and H-6) are expected to be equivalent due to the symmetry of the molecule,

resulting in a singlet.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Carbon Type Assignment

~165 Quaternary C=O (Ester Carbonyl)

~155 Quaternary C-4 (Aromatic)

~135 Quaternary C-3, C-5 (Aromatic)

~130 CH C-2, C-6 (Aromatic)

~125 Quaternary C-1 (Aromatic)

~61 CH₃ -OCH₃ (Methoxy)

~53 CH₃ -COOCH₃ (Ester)

Note: Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹) Intensity

Functional Group
Vibration

~3000-2850 Medium
C-H stretch (aromatic and

aliphatic)

~1730-1715 Strong C=O stretch (ester)

~1600, ~1475 Medium-Weak C=C stretch (aromatic ring)

~1250 Strong C-O stretch (ester and ether)

~1100 Medium C-O stretch (ether)

~850-750 Strong C-Cl stretch
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Table 4: Predicted Mass Spectrometry Fragmentation
Data

m/z Proposed Fragment Ion

234/236/238 [M]⁺ (Molecular ion)

203/205/207 [M - OCH₃]⁺

175/177/179 [M - COOCH₃]⁺

Note: The presence of two chlorine atoms will result in characteristic isotopic patterns for

chlorine-containing fragments (M, M+2, M+4).

Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for an organic

compound like Methyl 3,5-dichloro-4-methoxybenzoate. Instrument-specific parameters may

require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in 0.6-0.7

mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

0.00 ppm), unless the instrument is calibrated to the residual solvent peak.

Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR

spectra on a 400 or 500 MHz spectrometer.

Processing: Process the raw data by applying Fourier transformation, phase correction, and

baseline correction.

Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze

the chemical shifts, multiplicities, and coupling constants to assign the signals to the

respective nuclei in the molecule.
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Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method): Dissolve a small amount (1-2 mg) of the solid

sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

Deposition: Drop the solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the

solvent to evaporate completely, leaving a thin film of the compound on the plate.

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and

acquire the spectrum. A background spectrum of the clean, empty salt plate should be

recorded and automatically subtracted from the sample spectrum.

Analysis: Identify the characteristic absorption bands and assign them to the corresponding

functional groups in the molecule.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent (e.g., methanol or acetonitrile).

Ionization: Introduce the sample into the mass spectrometer. For a volatile and thermally

stable compound like this, Electron Ionization (EI) is a common technique.

Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio

by a mass analyzer.

Detection: The detector records the abundance of each ion.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the fragmentation pattern. The fragmentation can provide valuable information about the

structure of the molecule.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a

predicted fragmentation pathway for Methyl 3,5-dichloro-4-methoxybenzoate.
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General workflow for spectroscopic analysis.
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Predicted MS fragmentation of Methyl 3,5-dichloro-4-methoxybenzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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